molecular formula C15H28O7P2 B1143644 Farnesyl diphosphate CAS No. 13058-04-3

Farnesyl diphosphate

Cat. No.: B1143644
CAS No.: 13058-04-3
M. Wt: 382.33 g/mol
InChI Key: VWFJDQUYCIWHTN-YFVJMOTDSA-N
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Biological Activity

Farnesyl diphosphate (FPP) is a key intermediate in the mevalonate pathway, playing crucial roles in various biological processes, including protein prenylation, cholesterol biosynthesis, and the synthesis of isoprenoids. This article explores the biological activity of FPP, focusing on its enzymatic functions, implications in cancer biology, and potential therapeutic applications.

1. Enzymatic Functions

This compound synthase (FDPS) catalyzes the synthesis of FPP from dimethylallyl pyrophosphate and isopentenyl pyrophosphate. This reaction is pivotal for the production of several important biomolecules:

  • Cholesterol and Steroid Hormones : FPP serves as a precursor for cholesterol and steroid hormone biosynthesis, which are vital for cellular structure and signaling.
  • Protein Prenylation : FPP is essential for the post-translational modification of proteins through prenylation, particularly for members of the Ras superfamily of small GTP-binding proteins. This modification is critical for their membrane localization and function .

2. Role in Cancer Biology

FPP has been implicated in various cancer types due to its role in cell proliferation and survival:

  • Cell Proliferation : Studies have shown that FDPS promotes cell proliferation by upregulating genes associated with cell growth and extracellular matrix organization. In colorectal cancer tissues, FDPS activity was significantly higher compared to normal tissues, correlating with increased cell proliferation and reduced apoptosis .
  • Glioblastoma : Research indicates that FDPS is crucial for maintaining stemness in glioblastoma cells, contributing to treatment resistance. Inhibition of FDPS has been shown to reduce glioblastoma sphere formation, suggesting a potential therapeutic target .

3. Therapeutic Implications

Given its central role in critical biological pathways, FPP and its synthesizing enzyme FDPS are promising targets for therapeutic interventions:

  • Inhibitors of FDPS : Compounds such as alendronate have been studied as inhibitors of FDPS, demonstrating potential in reducing tumor growth by blocking farnesylation processes critical for cancer cell survival .
  • Allosteric Regulation : Recent findings suggest that FPP can act as an allosteric inhibitor of its synthesizing enzyme, indicating a feedback mechanism that regulates its own levels within cells. This regulation could be exploited for therapeutic purposes to control prenyl pyrophosphate levels .

Table 1: Summary of Key Findings Related to FPP

StudyFocusFindings
Notarnicola et al. (2023)Colorectal CancerIncreased FDPS activity correlates with higher proliferation rates in cancer tissues compared to normal mucosa .
Zhang et al. (2018)GlioblastomaFDPS maintains stemness; inhibition reduces sphere formation and enhances sensitivity to treatment .
Lee et al. (2017)Allosteric InhibitionFPP binds to an allosteric site on FDPS, locking it in an inactive state; suggests a regulatory mechanism .

5. Conclusion

This compound is a biologically active compound with significant roles in metabolism, cell signaling, and cancer biology. Its involvement in critical pathways such as cholesterol biosynthesis and protein prenylation makes it a vital target for therapeutic interventions against various diseases, especially cancers characterized by dysregulated cell growth.

Properties

IUPAC Name

phosphono [(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9+,15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFJDQUYCIWHTN-YFVJMOTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701020624
Record name (2E,6E)-Farnesyl diphosphate
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Molecular Weight

382.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Farnesyl pyrophosphate
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CAS No.

372-97-4, 13058-04-3
Record name Farnesyl diphosphate
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Record name Farnesyl pyrophosphate
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Record name Farnesyl diphosphate
Source DrugBank
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Record name (2E,6E)-Farnesyl diphosphate
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Record name FARNESYL PYROPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
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Record name Farnesyl pyrophosphate
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URL http://www.hmdb.ca/metabolites/HMDB0000961
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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